5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol
Overview
Description
5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloro and methyl group on the phenyl ring, which is attached to the pyrimidine ring. The hydroxyl group at the 2-position of the pyrimidine ring further defines its chemical structure.
Mechanism of Action
Target of Action
Pyrimidine derivatives, which “5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol” is a part of, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are known to modulate myeloid leukemia and have been used in treatments for leukemia .
Mode of Action
The mode of action of pyrimidine derivatives can vary greatly depending on the specific compound and its structural modifications. Some pyrimidine-based drugs work by inhibiting certain enzymes or proteins, thereby disrupting the normal function of target cells .
Biochemical Pathways
Pyrimidine derivatives can affect a wide range of biochemical pathways. For example, some are known to inhibit DNA topoisomerase II , which is crucial for DNA replication and transcription.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrimidine derivatives can also vary greatly. Factors such as the compound’s structure, formulation, route of administration, and individual patient characteristics can all influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of pyrimidine derivatives can include the inhibition of cell growth and proliferation, induction of cell death, and modulation of immune response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of pyrimidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol typically involves the reaction of 3-chloro-2-methylbenzaldehyde with guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as ammonia or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-(3-Chloro-2-methylphenyl)pyrimidin-2-one.
Reduction: Formation of 5-(2-Methylphenyl)pyrimidin-2-ol.
Substitution: Formation of 5-(3-Amino-2-methylphenyl)pyrimidin-2-ol or 5-(3-Mercapto-2-methylphenyl)pyrimidin-2-ol.
Scientific Research Applications
5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromo-2-methylphenyl)pyrimidin-2-ol: Similar structure but with a bromo group instead of a chloro group.
5-(3-Chloro-2-ethylphenyl)pyrimidin-2-ol: Similar structure but with an ethyl group instead of a methyl group.
5-(3-Chloro-2-methylphenyl)pyrimidin-4-ol: Similar structure but with the hydroxyl group at the 4-position instead of the 2-position.
Uniqueness
5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and methyl groups on the phenyl ring, along with the hydroxyl group on the pyrimidine ring, provides distinct properties that can be exploited in various applications.
Properties
IUPAC Name |
5-(3-chloro-2-methylphenyl)-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-7-9(3-2-4-10(7)12)8-5-13-11(15)14-6-8/h2-6H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXIIZIRRQVYOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CNC(=O)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686824 | |
Record name | 5-(3-Chloro-2-methylphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111109-06-8 | |
Record name | 5-(3-Chloro-2-methylphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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